5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Overview

Description

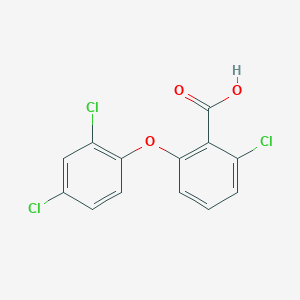

“5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of a suitable precursor, such as a hydrazide or a nitrile . The specific synthesis pathway for “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” is not available in the literature I have access to.

Molecular Structure Analysis

Oxadiazoles have a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact molecular structure of “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” would depend on the specific positions of the chlorine atoms on the phenyl ring .

Chemical Reactions Analysis

The chemical reactivity of oxadiazoles depends on the specific substituents on the ring. They can undergo various reactions such as substitution, addition, and ring-opening reactions . The specific reactions of “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” are not available in the literature I have access to.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Oxadiazoles generally have good thermal stability and are resistant to hydrolysis . The specific properties of “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” are not available in the literature I have access to.

Scientific Research Applications

Pharmacological Potential

1,2,4-Oxadiazole derivatives, including compounds similar to 5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole, have been extensively studied for their pharmacological potential. These compounds exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. Their ability to interact with various biomacromolecules through hydrogen bond interactions enhances their pharmacological activity, making them valuable in drug discovery and development processes against diseases like HIV and cancer (Jing-Jing Wang et al., 2022).

Synthetic and Material Science Applications

The structural diversity and versatile synthetic routes of 1,2,4-oxadiazole derivatives also find applications in materials science, especially in the development of fluorescent frameworks for metal-ion sensors. The oxadiazole scaffold's excellent thermal and chemical stability, coupled with high photoluminescent quantum yield, make these derivatives suitable for creating potential chemosensors. Their application extends to organic electronics, highlighting their importance beyond pharmacological uses (D. Sharma et al., 2022).

Role in New Drug Development

The oxadiazole core, particularly the 1,3,4-oxadiazole, has been identified as a crucial scaffold in new drug development, serving as surrogates of carboxylic acids, carboxamides, and esters. This core is exploited in designing molecules with varied pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. This versatility underscores the oxadiazole derivatives' significance in medicinal chemistry as a foundation for creating more efficacious and less toxic medicinal agents (Kavita Rana et al., 2020).

Antimicrobial and Antiviral Applications

The antimicrobial and antiviral activities of 1,3,4-oxadiazole derivatives are particularly notable. Recent literature from 2015 to 2021 has highlighted the effectiveness of new compounds containing the 1,3,4-oxadiazole ring against a variety of microbes, often surpassing known antibiotics and antiviral agents in activity. This makes them promising candidates for developing new drugs to combat antimicrobial resistance and treat viral infections (T. Glomb & P. Świątek, 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. The specific safety and hazard information for “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole” is not available in the literature I have access to .

Future Directions

Oxadiazoles are a promising class of compounds for the development of new drugs and materials due to their diverse range of biological activities and chemical properties . Future research could focus on the synthesis and characterization of new oxadiazole derivatives, including “5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole”, and the exploration of their potential applications.

properties

IUPAC Name |

5-chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZUNTATMZCBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

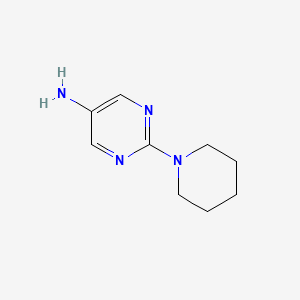

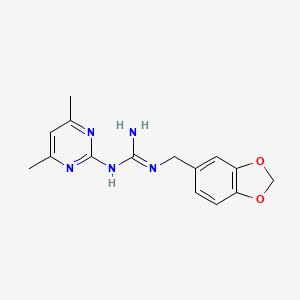

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)

![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)

![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)

![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)